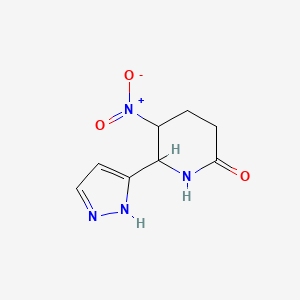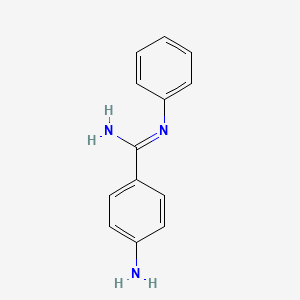
2-cyclopropyl-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyclopropyl-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-ol, commonly referred to as “cyclopropyl-pyrazole” or “CP”, is a cyclopropyl-pyrazole derivative that is used in a variety of scientific research applications. CP has been studied for its potential as a therapeutic agent, its biochemical and physiological effects, and its use in laboratory experiments.
科学的研究の応用
CP has been studied for its potential as a therapeutic agent, its biochemical and physiological effects, and its use in laboratory experiments. It has been used in the development of new drugs, in particular, as an anticonvulsant and as an analgesic. It has also been studied for its ability to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, CP has been studied for its potential anti-cancer properties.
作用機序
CP acts as an inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, which is involved in the transmission of signals between neurons. By blocking the breakdown of acetylcholine, CP can increase its concentration in the brain and thus increase the activity of the nervous system.
Biochemical and Physiological Effects
CP has been studied for its biochemical and physiological effects. In particular, it has been studied for its ability to increase the concentration of acetylcholine in the brain, which can result in increased alertness and improved cognitive function. Additionally, CP has been studied for its potential to reduce inflammation and pain, as well as its potential to act as an anticonvulsant.
実験室実験の利点と制限
CP has several advantages for use in laboratory experiments. In particular, it is relatively easy to synthesize and is relatively stable in aqueous solution. Additionally, it is relatively non-toxic and has a relatively low cost. However, CP has some limitations for use in laboratory experiments. In particular, it is not very soluble in organic solvents and can be difficult to purify.
将来の方向性
There are several potential future directions for CP research. These include further study of its potential therapeutic applications, such as its ability to act as an anticonvulsant and analgesic, as well as its potential anti-cancer properties. Additionally, further study of its mechanism of action and biochemical and physiological effects could lead to a better understanding of its potential therapeutic applications. Additionally, further study of its synthesis method could lead to the development of more efficient and cost-effective methods of production. Finally, further study of its advantages and limitations for use in laboratory experiments could lead to the development of more efficient and cost-effective methods of purification and solubilization.
合成法
CP is synthesized through a two-step reaction process. The first step involves reacting 1,5-dimethyl-1H-pyrazol-3-yl chloride with cyclopropyl bromide in the presence of a base, such as potassium carbonate, to form 2-cyclopropyl-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-ol. The second step involves the reaction of the compound with a reducing agent, such as sodium borohydride, to form the desired product.
特性
IUPAC Name |
2-cyclopropyl-1-(1,5-dimethylpyrazol-3-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-7-5-9(11-12(7)2)10(13)6-8-3-4-8/h5,8,10,13H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFSFNOCPLMDQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(CC2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(2-chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B6600599.png)

![1-[4-(aminomethyl)phenyl]propan-1-one hydrochloride](/img/structure/B6600605.png)



![(3S,6S)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dione](/img/structure/B6600637.png)



![{8-fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine hydrochloride](/img/structure/B6600671.png)
![5-methyl-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid hydrochloride](/img/structure/B6600672.png)